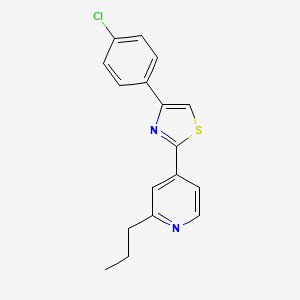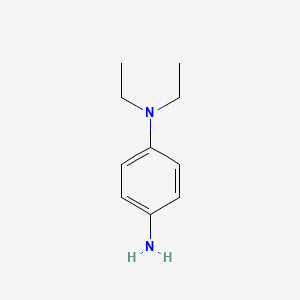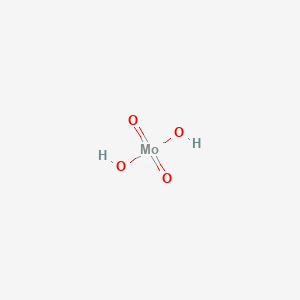
钼酸
描述
Molybdic acid is a molybdenum oxoacid. It is a conjugate acid of a hydrogenmolybdate.
科学研究应用
从废石化催化剂中回收
钼酸用于从废石化催化剂中回收钼,特别是加氢脱硫 (HDS) 催化剂。这些催化剂含有以 MoO3 形式存在的钼,用于石油产品的加氢脱硫。回收过程包括对废催化剂进行氧化焙烧,用 NaOH 水溶液浸出三氧化钼以生成水溶性钼酸钠 (Na2MoO4),最后用 HCl 水溶液沉淀钼作为钼酸 (H2MoO4)。 这项技术可以回收钼酸,回收率至少为 81%,产品中至少含有 95% 的 H2MoO4 .
化学反应中的催化剂
钼酸作为各种化学反应的催化剂。 其催化性能在合成复杂有机化合物和促进各种类型的化学转化方面特别有价值 .
弗罗赫德试剂的生产
钼酸用于生产弗罗赫德试剂,该试剂通常用于推测鉴定生物碱,包括阿片类药物。 这种应用在法医学中对于快速筛选物质具有重要意义 .
钼化合物的先驱
它是生产二硫化钼和四水合钼酸铵的先驱。 这些化合物有各种应用,包括用作润滑剂的添加剂以及用作其他化学过程中的催化剂 .
生物碱检测
钼酸和硫酸的混合物用于检测生物碱的存在。 这在药理学和毒理学中是另一种特别有用的应用,用于鉴定这些化合物 .
吡喃并[2,3-c]色烯衍生物的合成
钼酸可用于制备负载在二氧化硅上的钼酸催化剂,用于合成吡喃并[2,3-c]色烯衍生物。 这些衍生物在医药和农药的开发中很重要 .
安全和危害
Molybdic acid should be handled with care. Avoid breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment . Wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Chronic exposure may cause anemia, gout, weight loss, joint pain, and liver or kidney damage .
作用机制
Target of Action
Molybdic acid, a hydrated form of molybdenum trioxide , primarily targets various biochemical processes in organisms. It is involved in the synthesis of the Froehde reagent, used for the presumptive identification of alkaloids . In mammals, it interacts metabolically with copper, sulfate, and tungsten .
Mode of Action
In acidified aqueous solutions, molybdic acid forms a complex, MoO3(H2O)3 . Molybdenum, the central atom, adopts an octahedral molecular geometry, likely with three oxo ligands and three aquo ligands . This complex plays a crucial role in the compound’s interaction with its targets.
Biochemical Pathways
Molybdic acid is involved in several biochemical pathways. It is a part of the molybdenum cofactor (Moco), which binds to diverse apoproteins and participates in essential redox reactions in the global C-, N-, and S-cycles . The Moco is responsible for the correct anchoring and positioning of the Mo-centre within the holo-enzyme, allowing the Mo-centre to interact with other components of the enzyme’s electron transport chain .
Pharmacokinetics
It is known that molybdic acid is insoluble in water , which may impact its bioavailability.
Result of Action
The action of molybdic acid results in various molecular and cellular effects. For instance, it is used in the preparation of silica-supported molybdic acid catalyst for the synthesis of pyrano [2,3-c] chromene derivatives by condensation of aldehydes, malononitrile, and 4-hydroxycoumarin . It also plays a role in the presumptive identification of alkaloids like opioids .
Action Environment
The action, efficacy, and stability of molybdic acid can be influenced by environmental factors. For example, its solubility and reactivity can be affected by the pH of the solution
生化分析
Biochemical Properties
Molybdic acid is involved in several biochemical reactions, primarily due to its ability to act as an oxidizing agent. It interacts with various enzymes and proteins, most notably those involved in redox reactions. One of the key interactions of molybdic acid is with the enzyme xanthine oxidase, where it acts as a cofactor. Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid, a crucial step in purine metabolism. Additionally, molybdic acid is a component of the molybdenum cofactor, which is essential for the activity of enzymes such as sulfite oxidase, aldehyde oxidase, and nitrate reductase .
Cellular Effects
Molybdic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In plants, molybdic acid is vital for nitrogen metabolism as it is a component of nitrate reductase, an enzyme that reduces nitrate to nitrite in the nitrogen assimilation pathway . In animal cells, molybdic acid affects the activity of enzymes involved in detoxification processes, such as sulfite oxidase, which converts sulfite to sulfate, thereby preventing the accumulation of toxic sulfite levels . The presence of molybdic acid in cells can also impact gene expression by modulating the activity of transcription factors that respond to oxidative stress.
Molecular Mechanism
At the molecular level, molybdic acid exerts its effects through its role as a cofactor in various enzymes. It binds to the active sites of these enzymes, facilitating redox reactions. For example, in xanthine oxidase, molybdic acid participates in the transfer of electrons during the oxidation of hypoxanthine to xanthine and uric acid . This binding interaction is crucial for the catalytic activity of the enzyme. Molybdic acid also influences gene expression by activating or inhibiting transcription factors that regulate the expression of genes involved in oxidative stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of molybdic acid can change over time due to its stability and degradation properties. Molybdic acid is relatively stable under standard laboratory conditions, but its activity can be affected by factors such as pH, temperature, and the presence of other chemicals . Long-term studies have shown that molybdic acid can have sustained effects on cellular function, particularly in terms of enzyme activity and gene expression. Prolonged exposure to high concentrations of molybdic acid can lead to cellular toxicity and oxidative stress .
Dosage Effects in Animal Models
The effects of molybdic acid vary with different dosages in animal models. At low doses, molybdic acid is essential for the proper functioning of molybdoenzymes and overall metabolic processes. At high doses, molybdic acid can be toxic, leading to adverse effects such as oxidative stress, enzyme inhibition, and disruption of cellular homeostasis . Studies in animal models have shown that excessive intake of molybdic acid can result in symptoms such as weight loss, decreased appetite, and impaired growth .
Metabolic Pathways
Molybdic acid is involved in several metabolic pathways, particularly those related to nitrogen and sulfur metabolism. It acts as a cofactor for nitrate reductase in the nitrogen assimilation pathway, facilitating the reduction of nitrate to nitrite . In sulfur metabolism, molybdic acid is a component of sulfite oxidase, which converts sulfite to sulfate, a crucial step in detoxification processes . The presence of molybdic acid in these pathways ensures the proper functioning of metabolic flux and the maintenance of metabolite levels.
Transport and Distribution
Within cells and tissues, molybdic acid is transported and distributed through specific transporters and binding proteins. In plants, molybdic acid is taken up from the soil in the form of molybdate ions and transported to various tissues where it is needed . In animal cells, molybdic acid is distributed to different organs and tissues through the bloodstream, where it binds to proteins such as albumin for transport . The localization and accumulation of molybdic acid within cells are regulated by its binding interactions with specific transporters and proteins.
Subcellular Localization
Molybdic acid is localized in specific subcellular compartments where it exerts its biochemical functions. In plant cells, molybdic acid is primarily found in the chloroplasts and cytoplasm, where it participates in nitrogen and sulfur metabolism . In animal cells, molybdic acid is localized in the mitochondria and cytoplasm, where it acts as a cofactor for various molybdoenzymes . The subcellular localization of molybdic acid is directed by targeting signals and post-translational modifications that ensure its proper distribution and activity within the cell.
属性
IUPAC Name |
dihydroxy(dioxo)molybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.2H2O.2O/h;2*1H2;;/q+2;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAPMBHFAWRUQP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Mo](=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2MoO4 | |
| Record name | Molybdic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Molybdic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Monohydrate: White solid; Slightly soluble in cold water, more soluble in hot water; [Merck Index] Yellowish odorless powder; Insoluble in water; [MSDSonline] | |
| Record name | Molybdate (MoO42-), hydrogen (1:2), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Molybdic(VI) acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8290 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7782-91-4, 27546-07-2 | |
| Record name | Molybdic(VI) acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonium molybdenum oxide ((NH4)2Mo2O7) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027546072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdate (MoO42-), hydrogen (1:2), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Molybdic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.063 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diammonium dimolybdate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.092 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOLYBDIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I96N991J1N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of molybdic acid?
A1: The most common form of molybdic acid exists as a dihydrate with the molecular formula H2MoO4·H2O. Its molecular weight is 183.98 g/mol. []
Q2: What are the different forms of "molybdic acid" and their stability?
A2: The term "molybdic acid" can refer to:
- Monomeric molybdic acid (MoO2(OH)2(H2O)2): Exists only in dilute aqueous solutions (<10-3 M) and polymerizes at higher concentrations. []
- Concentrated molybdate solution (P=2): Contains the polyanion Mo36O112(H2O)168- and H3O+ in stoichiometric proportions. []
- Glassy solid: Composed of (H3O)8[Mo36O112(H2O)16]·xH2O (x=25-29), obtained from an alkali-free solution of the concentrated molybdate (P=2). []
- Solid with "decamolybdate" structure: [(H3O)Mo5O15(OH)(H2O)·H2O]∞, unstable with only H3O+, but stabilized by partial exchange with alkali or alkaline earth metal cations. []
- Commercial "molybdic acid": Typically the polymolybdate (NH4)2O·4MoO3 with a layered structure. []
Q3: Which spectroscopic techniques are useful for characterizing molybdic acid and related compounds?
A3: Several spectroscopic methods have been employed, including:
- Raman Spectroscopy: Provides structural insights, especially for identifying silicomolybdic acid (SMA) formation on silica-supported molybdenum oxide catalysts. [, ]
- Infrared (IR) Spectroscopy: Useful for identifying functional groups and studying the coordination environment of molybdenum in extracted species. []
- X-ray Photoelectron Spectroscopy (XPS): Provides information about the oxidation states of elements present in molybdic acid-containing materials. []
- Ultraviolet (UV) spectrophotometry: Used for identifying polymolybdate anions. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can help identify different molybdenum species in solution. []
Q4: How is molybdic acid used in the preparation of materials for gas sensing?
A4: Iodine-modified hexagonal molybdic acid, prepared by polarizing molybdic acid mixed with iodine, demonstrates gas sensitivity, particularly towards polar gases like ammonia and ethanol at low temperatures. [] This suggests its potential as a gas-sensing material.
Q5: What is the role of molybdic acid in the synthesis of molybdenum trioxide (MoO3) powders?
A5: Molybdic acid aggregates, prepared using ammonium molybdate and acids, can be thermally treated to obtain MoO3 powders with controllable size and morphology. [] The concentration of reagents and the presence of additives like acetic acid or cetyl-trimethyl ammonium bromide influence the final product morphology. []
Q6: Can molybdic acid be used to improve the properties of polymer composites?
A6: Yes, incorporating molybdic acid into phenolic resin used for fabric composites enhances thermal stability and reduces wear rate, as evidenced by DSC, TGA, and pin-on-disk tribometer tests. [] Similarly, molybdic acid-modified phenolic/polyfluo wax composite coatings demonstrate improved tribological properties, including lower friction coefficients and higher wear life compared to unmodified phenolic coatings. []
Q7: Can molybdic acid be used to modify the properties of natural fiber composites?
A7: Yes, incorporating molybdic acid into sisal glass fiber reinforced epoxy composites enhances their flexural and impact properties. []
Q8: What are the applications of molybdic acid in catalysis?
A8: Molybdic acid, particularly when supported on various materials, exhibits catalytic activity in several reactions, including:
- Esterification: Worm-like molecular sieve supported phospho-tungstic-molybdic acid catalyzes the synthesis of iso-amyl acetate from acetic acid and iso-amyl alcohol. []
- Synthesis of Sulfonamide Derivatives: Supported molybdic acid on nano-Fe3O4@TiO2 acts as a magnetically separable catalyst for synthesizing sulfonamide-containing coumarin moieties. []
- Synthesis of Chromeno-Pyrano[2,3-b]Quinolines: Silica-supported molybdic acid catalyzes the production of chromeno-pyrano[2,3-b]quinoline derivatives from pyrano[3,2-c]chromene-3-carbonitriles and cyclohexanone. []
Q9: What is the role of silicomolybdic acid (SMA) in catalysis?
A9: SMA is recognized as an effective precursor for methane partial oxidation catalysts. [] While various methods exist to prepare SMA, directly synthesizing it on silica supports using hydrothermal sol-gel methods with H2MoO4 and tetraethylorthosilicate is a promising approach. []
Q10: How is Density Functional Theory (DFT) used to study molybdic acid?
A10: DFT calculations are valuable for understanding the behavior of molybdic acid. For instance, they help:
- Determine isotope fractionation factors: DFT can calculate the fractionation factors of different molybdic acid species (e.g., MoO3(H2O)3) relative to MoO42-, offering insights into molybdenum isotope fractionation in natural systems. []
Q11: How can the stability of molybdic acid be improved in formulations?
A11: While specific information is limited in the provided research, the choice of solvent, pH, and potential additives can impact stability. For instance, molybdic acid exhibits varying solubility in different solvents. [] Additionally, the presence of ligands like chloride ions influences the extraction behavior and stability of molybdic acid complexes with extractants like DEHPA. []
Q12: How is molybdic acid recovered from waste materials?
A12: Molybdenum, classified as a critical raw material, can be recovered from waste petrochemical catalysts through a multi-step process. [] This involves oxidizing roasting, leaching with sodium hydroxide, and precipitation using hydrochloric acid to yield commercially viable molybdic acid (H2MoO4). [] Another method recovers molybdenum from spent catalysts by treating them with sodium carbonate, converting molybdenum to sodium molybdate, and subsequently treating it with concentrated nitric acid to obtain high-purity molybdic acid. [] Additionally, alkali roasting followed by specific treatments can recover molybdenum and cobalt from waste cobalt-molybdenum catalysts. []
Q13: What analytical techniques are used to quantify molybdic acid?
A13: Various methods are employed, including:
- Titration: Thermometric and potentiometric titrations with sodium hydroxide help identify polymolybdate species formed during acidification of molybdate solutions. []
- Atomic Absorption Spectrophotometry: This technique, coupled with a molybdenum method, enables phosphate determination in plasma samples, leveraging the formation and extraction of phosphomolybdic acid. []
Q14: How is the formation of silicomolybdic acid (SMA) monitored?
A14: In situ Raman spectroscopy is a valuable tool to monitor SMA formation. For example, it reveals the formation of β-SMA on silica supports when calcined MoO3/SiO2 is exposed to water vapor. []
Q15: What are some historical milestones in understanding the chemistry of phosphotungstic and phosphomolybdic acids?
A15: Research dating back to the early 20th century has shaped our understanding of these compounds. Key contributions include:
- Early work on analytical applications: Studies explored the use of these acids as reagents for quantitative analysis, highlighting their ability to form colored complexes with specific analytes. []
- Investigation of reduction properties: Researchers investigated the reduction behavior of these acids, particularly the formation of "molybdenum/tungsten blue" upon reduction, which laid the foundation for developing colorimetric assays. [, ]
- Elucidation of formation conditions: Systematic studies explored the factors influencing the formation of these complex acids, including pH, concentration, and the presence of other ions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


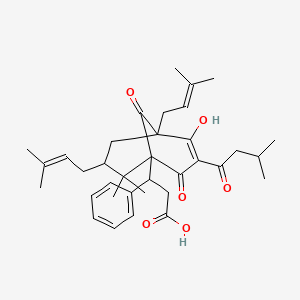
![4-[2-(3,5-Dihydroxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B1218971.png)
![2-[(1S,2R,3R,4S,5R,6R)-2-[(2S,3S,4S,5R)-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)tetrahydropyran-2-yl]oxy-4-formyl-4-hydroxy-5-methyl-tetrahydrofuran-2-yl]oxy-5-guanidino-3,4,6-trihydroxy-cyclohexyl]guanidine](/img/structure/B1218972.png)
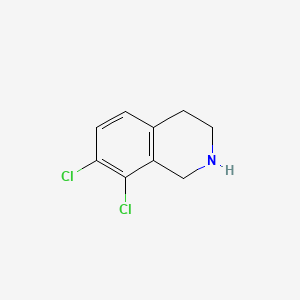
![N-[1-hydroxy-3-(morpholin-4-yl)-1-phenylpropan-2-yl]hexadecanamide](/img/structure/B1218975.png)
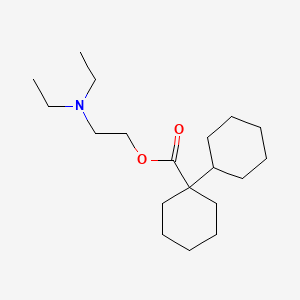
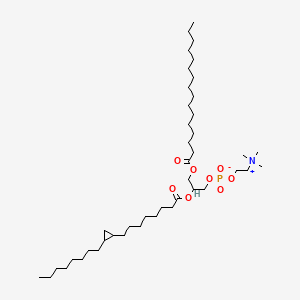

![[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-(2-methylimidazol-1-id-4-yl)phosphinic acid](/img/structure/B1218983.png)

![Acetic acid [2-[acetyl-(4-methylphenyl)sulfonylamino]phenyl] ester](/img/structure/B1218990.png)
